N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a pharmacophoric group structure, demonstrated considerable antitumor activity against a range of human tumor cell lines derived from nine neoplastic diseases. Compounds showed significant activity against certain cancer cell lines, highlighting their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Src Kinase Inhibition and Anticancer Activities
Derivatives of N-benzyl substituted acetamides showed inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia. The study highlights the structure-activity relationship, emphasizing the potential of these derivatives as anticancer agents (Fallah-Tafti et al., 2011).
Anticonvulsant Evaluation
A series of synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were evaluated for their anticonvulsant activities. Certain compounds showed significant activity, suggesting their utility in treating seizure disorders (Nath et al., 2021).
Antioxidant Studies
Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities. Many compounds exhibited moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).
Anti-Inflammatory Activity
Several synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity, indicating their potential in anti-inflammatory therapies (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c27-22(24-13-16-10-11-19-20(12-16)31-15-30-19)14-26-25-23(17-6-2-1-3-7-17)18-8-4-5-9-21(18)32(26,28)29/h1-12H,13-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXPADEGKNZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.